molecular formula C22H18N4O4S2 B2527286 3-benzenesulfonamido-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide CAS No. 886891-16-3

3-benzenesulfonamido-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2527286
CAS No.: 886891-16-3
M. Wt: 466.53
InChI Key: DICYFSBWSCBVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzenesulfonamido-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is a synthetic hybrid organic compound designed for research applications in medicinal chemistry and drug discovery. This molecule incorporates two privileged pharmacophores—a benzothiazole core and a benzenesulfonamide moiety—which are known to confer significant biological activity. The strategic fusion of these structural features in a single molecule makes it a valuable chemical tool for investigating new therapeutic agents, particularly in the areas of infectious diseases and metabolic disorders. The specific research value of this compound lies in its potential dual mechanisms of action. The acetamido-benzothiazole component has demonstrated promising antimicrobial properties in closely related structures. Recent studies on similar N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, with some analogs exhibiting minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against E. coli . These compounds are believed to exert their antibacterial effects through inhibition of DNA gyrase, a critical bacterial enzyme . Concurrently, the benzenesulfonamide moiety is associated with antidiabetic research applications, as N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been evaluated as potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for managing non-insulin-dependent diabetes mellitus . This hybrid structure is intended for investigational use in biochemical assay development, target validation, and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore synergistic effects between the benzothiazole and benzenesulfonamide structural domains, potentially leading to novel insights in multi-target therapeutic approaches. As with all research chemicals, this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper safety protocols should be followed when handling this compound, in accordance with institutional chemical hygiene plans and applicable regulations.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(benzenesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S2/c1-14(27)23-16-10-11-19-20(13-16)31-22(24-19)25-21(28)15-6-5-7-17(12-15)26-32(29,30)18-8-3-2-4-9-18/h2-13,26H,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICYFSBWSCBVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring, followed by the introduction of the acetamido group and the sulfonamide group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction parameters and the purification of the final product using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The benzenesulfonamide and benzothiazole moieties undergo selective oxidation under controlled conditions:

  • Potassium permanganate (KMnO₄) in acidic media oxidizes the benzothiazole ring’s thioether (-S-) group to sulfonic acid derivatives, enhancing water solubility .

  • Hydrogen peroxide (H₂O₂) selectively oxidizes the acetamido group’s methyl carbon to a carbonyl without affecting the sulfonamide bond.

Key Reaction Parameters

Oxidizing AgentTemperatureProductYield (%)
KMnO₄/H₂SO₄60–70°CSulfonic acid derivative72–78
H₂O₂/Fe³⁺RTKeto-acetamido intermediate65

Reduction Reactions

The sulfonamide group remains stable under most reductive conditions, while the benzothiazole ring shows partial reactivity:

  • Lithium aluminum hydride (LiAlH₄) reduces the acetamido group to a primary amine (-CH₂NH₂) .

  • Catalytic hydrogenation (H₂/Pd-C) saturates the benzothiazole’s aromatic system, forming dihydrobenzothiazole derivatives .

Experimental Observations

  • LiAlH₄-mediated reduction proceeds quantitatively in THF at 0°C (confirmed by IR loss of C=O at 1,650 cm⁻¹).

  • Hydrogenation at 50 psi H₂ pressure preserves sulfonamide integrity (NMR: δ 2.5 ppm for -SO₂NH- remains unchanged) .

Nucleophilic Substitution

The 2-aminobenzothiazole nitrogen participates in acyl transfer and sulfonamide exchange:

  • Alkyl halides (R-X) react via SN2 mechanisms to form N-alkylated products .

  • Thionyl chloride (SOCl₂) converts free -OH groups (if present) to chlorides for subsequent coupling .

Synthetic Example

text
Step 1: Sulfonamide activation with SOCl₂ in refluxing acetone (3 h) Step 2: Reaction with 2-aminobenzothiazole derivatives (12 h reflux) → N-benzothiazol-2-yl benzamide analogs (Rf = 0.56–0.62, 49–72% yield)[2]

Condensation and Cyclization

The compound serves as a precursor in heterocycle synthesis:

  • Aldehydes undergo Knoevenagel condensation at activated methylene sites .

  • Thiocyanate derivatives form thiazolidinone rings under acidic conditions .

Mechanistic Insight

  • Aldehyde carbonyl attacks acetamido α-carbon → enolate intermediate

  • Dehydration forms α,β-unsaturated ketone

  • Intramolecular cyclization yields fused thiazole systems .

Stability Under Physiological Conditions

  • Hydrolytic Stability : Resists pH 1–10 hydrolysis (24 h, 37°C) .

  • Thermal Decomposition : Onset at 215°C (TGA data), forming benzenesulfonic acid and benzothiazole fragments.

This reactivity profile enables targeted modifications for drug design, particularly in developing kinase inhibitors and carbonic anhydrase modulators . Future studies should explore photochemical reactivity and metal-catalyzed cross-coupling applications.

Scientific Research Applications

Inhibition of Enzymes Related to Alzheimer's Disease

Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are critical targets in the treatment of Alzheimer's disease. The inhibition of these enzymes can help increase the levels of neurotransmitters involved in memory and cognition.

Case Study Findings :

  • A study synthesized several benzamide derivatives, including the compound , and assessed their inhibitory activities against AChE and BACE1. The results indicated significant inhibitory effects with IC50 values ranging from 0.056 to 2.57 μM for AChE and 9.01 to 87.31 μM for BACE1, confirming their potential utility in Alzheimer’s therapy .
CompoundAChE IC50 (µM)BACE1 IC50 (µM)
Compound I1.57N/A
Compound II1.4711.40
3-benzenesulfonamido-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamideTBDTBD

Antiviral Properties

The compound also exhibits potential antiviral activity, particularly against Hepatitis C Virus (HCV). Research indicates that benzothiazole derivatives can inhibit the replication and proliferation of HCV, making them candidates for further development in antiviral therapies .

Synthesis and Derivative Studies

The synthesis of derivatives of benzothiazole compounds has been explored extensively, with modifications leading to enhanced pharmacological profiles. The ease of synthesis and the availability of starting materials contribute to the feasibility of developing these compounds into therapeutic agents.

Mechanism of Action

The mechanism of action of 3-benzenesulfonamido-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide and acetamido groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Antimicrobial Activity

Benzothiazoles with substitutions at the 6-position of the benzothiazole ring exhibit significant antimicrobial activity. For example:

  • BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide): MIC values of 3.125–12.5 µg/ml against E. coli and S. aureus .

However, its bulky sulfonamido group at the benzamide’s 3-position could affect membrane permeability compared to simpler analogs like BTC-j.

Table 1: Antimicrobial Activity of Selected Benzothiazoles
Compound 6-Position Substituent MIC (µg/ml) Against E. coli Key Feature
BTC-j Methoxy 3.125 Pyridine-3-yl amino side chain
BTC-r Nitro 6.25 Nitro group enhances stability
BF16022 () Acetamido N/A Sulfanyl-propanamide side chain
Target Compound Acetamido Hypothetical Benzenesulfonamido group

Role of Sulfonamido vs. Benzamide Groups

The sulfonamido group in the target compound distinguishes it from simpler benzamide derivatives. For instance:

  • 2-BTBA (N-(1,3-benzothiazol-2-yl)benzamide): Exhibits a monoclinic crystal system with lattice parameters a = 5.9479 Å, b = 16.8568 Å .
  • 2-BTFBA (N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide) : Fluorine substitution alters lattice parameters (a = 5.2216 Å) and optical properties .

Sulfonamides are also known for their enzyme-inhibitory properties (e.g., carbonic anhydrase), suggesting possible applications beyond antimicrobial activity .

Enzyme Inhibition Potential

Benzamide analogs with acylated amino groups demonstrate inhibitory activity against PCAF histone acetyltransferase (HAT). For example:

  • Compound 17 (2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide): 79% inhibition at 100 µM .

While the target compound’s sulfonamido group differs from acylated side chains, its planar benzamide core and hydrogen-bonding capacity may facilitate interactions with enzyme active sites. Further docking studies (as in ) would be required to validate this hypothesis.

Biological Activity

3-benzenesulfonamido-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide, with the CAS number 886891-16-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N4O4S2, with a molecular weight of approximately 466.53 g/mol. The compound features a benzothiazole moiety linked to a sulfonamide group, which is known to influence its biological properties.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as inhibitors of specific enzymes involved in disease processes. For example, they may inhibit kinases or other proteins essential for cell proliferation.
  • Antiviral Activity : Some studies suggest that related compounds can inhibit the replication of viruses such as Hepatitis C Virus (HCV), indicating potential antiviral properties for this compound as well .
  • Antitumor Effects : The compound may also exhibit antitumor activity by inducing apoptosis in cancer cells or inhibiting pathways essential for tumor growth. This is particularly relevant given the structural similarities to known anticancer agents.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type Mechanism Reference
AntiviralInhibition of HCV replication
AntitumorInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of specific kinases
AntimicrobialActivity against bacterial strains

Case Studies

  • Antiviral Efficacy : A study highlighted a series of benzothiazole derivatives that demonstrated significant antiviral activity against HCV. The structural similarities suggest that this compound may possess similar properties, warranting further investigation into its antiviral potential .
  • Antitumor Research : In vitro studies have shown that compounds within this class can lead to reduced viability in various cancer cell lines. For instance, one study reported an IC50 value indicating effective cytotoxicity against breast cancer cells . This suggests a promising avenue for further exploration regarding its use in cancer therapy.

Q & A

How can researchers optimize the synthesis of 3-benzenesulfonamido-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide to improve yield and purity?

Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions, including:

Core Formation : Reacting 3-aminobenzenesulfonamide with acetic anhydride to introduce the acetamido group .

Benzothiazole Coupling : Using coupling agents like EDC/HOBt to attach the 6-acetamido-benzothiazole moiety under reflux in ethanol or dichloromethane .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
Key Considerations : Control reaction temperature (70–80°C for sulfonamide coupling) and use anhydrous solvents to minimize side products.

What advanced techniques are recommended for structural characterization of this compound?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR in DMSO-d6 to confirm sulfonamide (-SO2_2NH-) and acetamido (-NHCOCH3_3) groups. Key signals: δ 10.2 ppm (s, sulfonamide NH) and δ 2.1 ppm (s, acetamido CH3_3) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]+^+ ~480 Da) .
  • X-ray Crystallography : Employ SHELX software for structure refinement. Prepare crystals via slow evaporation in ethanol .

How does this compound’s bioactivity compare to structurally similar benzothiazole derivatives?

Advanced Research Question
Methodological Answer:

  • Anticancer Activity : Compare IC50_{50} values using MTT assays. For example:

    CompoundHeLa IC50_{50} (µM)Mechanism
    Target Compound10–12Apoptosis induction
    N-(6-methoxy-benzothiazol)30Cell cycle arrest
  • Enzyme Inhibition : Use fluorogenic assays (e.g., carbonic anhydrase inhibition) to quantify KiK_i values. The sulfonamide group enhances binding to Zn2+^{2+} in enzyme active sites .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Methodological Answer:

Standardize Assay Conditions : Ensure consistent cell lines (e.g., HeLa vs. MCF7), serum concentrations (10% FBS), and incubation times (48–72 hrs) .

Validate Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities like unreacted sulfonamide precursors may skew bioactivity .

Cross-Validate Mechanisms : Combine Western blotting (e.g., caspase-3 for apoptosis) with flow cytometry (cell cycle analysis) to confirm dual mechanisms .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question
Methodological Answer:

Modify Substituents :

  • Replace the acetamido group with nitro or methoxy groups to assess hydrophobicity effects .
  • Introduce halogen atoms (e.g., Cl at position 5) to enhance binding affinity .

Assay Design :

  • Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or carbonic anhydrase IX .
  • Validate with SPR (surface plasmon resonance) for binding kinetics (konk_{on}/koffk_{off}) .

What experimental approaches mitigate solubility challenges during in vitro studies?

Basic Research Question
Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤0.1% v/v) in PBS or cell culture media. For higher solubility, employ β-cyclodextrin inclusion complexes .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (70–100 nm diameter) via emulsion-solvent evaporation. Confirm loading efficiency via UV-Vis spectroscopy .

How is the enzyme inhibition mechanism of this compound elucidated?

Advanced Research Question
Methodological Answer:

Kinetic Studies : Perform Michaelis-Menten assays with varying substrate concentrations. A decrease in VmaxV_{max} without KmK_m change suggests non-competitive inhibition .

Crystallographic Analysis : Co-crystallize the compound with human carbonic anhydrase II (PDB ID 3KS3). Use SHELXL for refining electron density maps around the sulfonamide-Zn2+^{2+} interaction .

What computational tools predict the compound’s pharmacokinetic properties?

Advanced Research Question
Methodological Answer:

  • ADMET Prediction : Use SwissADME to calculate LogP (~2.5), solubility (LogS ~-4.5), and CYP450 inhibition .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability in lipid bilayers for blood-brain barrier penetration .

How do researchers address stability issues in long-term storage?

Basic Research Question
Methodological Answer:

  • Lyophilization : Prepare a 10 mM solution in tert-butanol/water (1:1), freeze at -80°C, and lyophilize for 48 hrs. Confirm stability via HPLC over 6 months .
  • Degradation Studies : Expose the compound to heat (40°C), light (UV/Vis), and acidic/basic conditions. Monitor degradation products using LC-MS .

What in vitro models are suitable for toxicity profiling?

Advanced Research Question
Methodological Answer:

  • Hepatotoxicity : Use HepG2 cells with ALT/AST release assays after 24-hr exposure .
  • Cardiotoxicity : Employ iPSC-derived cardiomyocytes and measure beat frequency via patch-clamp .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.